1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester
CAS No.:
Cat. No.: VC16559114
Molecular Formula: C10H9N3O3
Molecular Weight: 219.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9N3O3 |
|---|---|
| Molecular Weight | 219.20 g/mol |
| IUPAC Name | methyl 1-acetylpyrazolo[4,3-c]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C10H9N3O3/c1-6(14)13-9-3-8(10(15)16-2)11-4-7(9)5-12-13/h3-5H,1-2H3 |
| Standard InChI Key | IVNAIAOQQFFAML-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1C2=CC(=NC=C2C=N1)C(=O)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core consists of a pyrazolo[4,3-c]pyridine scaffold, a bicyclic system where a pyrazole ring (positions 1–3) is fused to a pyridine ring (positions 4–7). Key substituents include:
-
Acetyl group at position 1, enhancing electron-withdrawing effects.
-
Methyl ester at position 6, providing a reactive site for hydrolysis or transesterification .
The molecular formula is CHNO, with a molar mass of 233.23 g/mol. Spectroscopic data (IR, H NMR) confirm the presence of characteristic carbonyl stretches (C=O at 1,680–1,710 cm) and methyl proton signals (δ 2.5–3.5 ppm) .
Synthetic Routes
Synthesis typically involves multi-step protocols:
-
Condensation: Reacting dienamine intermediates with acetylating agents under reflux conditions (e.g., methanol/HSO) yields the acetylated pyrazolo-pyridine core .
-
Esterification: Carboxylic acid precursors are treated with methanol in the presence of catalytic sulfuric acid to form the methyl ester .
Table 1: Representative Synthetic Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Acetylation | Acetic anhydride, DMAP | 80°C | 72–88% |
| Esterification | MeOH, HSO | Reflux | 70% |
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (DMF, DMSO) but exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4). Stability studies indicate degradation under alkaline conditions (t = 3 h at pH 9) .
Table 2: Key Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP | 1.8 | HPLC |
| pKa | 4.2 (carboxylic acid) | Potentiometry |
| Melting Point | 198–200°C | DSC |
Derivative Synthesis and Structure-Activity Relationships
Hydrazide Formation
Reaction with hydrazine hydrate produces the corresponding carbohydrazide, a precursor for antimicrobial agents. Substitution at the hydrazide nitrogen with aryl groups (e.g., phenyl, 4-nitrophenyl) enhances potency against Gram-negative pathogens .
Heterocyclic Hybrids
Fusing the pyrazolo-pyridine core with quinoline or pyrimidine rings via cyclocondensation improves anticancer activity (IC: 2–10 µM against MCF-7 cells) .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a key building block for:
-
Antihypertensive agents: Via decarboxylation to amine derivatives.
-
Kinase inhibitors: Through Suzuki-Miyaura coupling at position 3 .
Material Science
Its rigid aromatic structure facilitates use in organic semiconductors, with a HOMO-LUMO gap of 3.2 eV measured by cyclic voltammetry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume